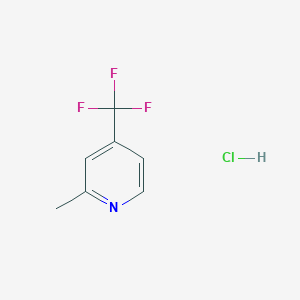

![molecular formula C30H50Br2N2O2S B1427756 4,7-二溴-5,6-双(十二烷氧基)苯并[c][1,2,5]噻二唑 CAS No. 1313876-00-4](/img/structure/B1427756.png)

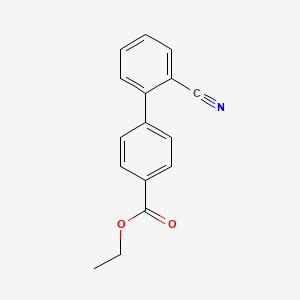

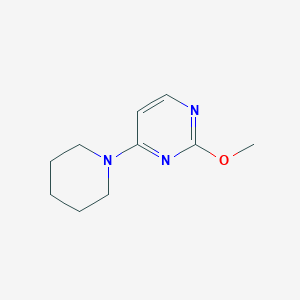

4,7-二溴-5,6-双(十二烷氧基)苯并[c][1,2,5]噻二唑

描述

4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole is a building block/monomer for organic semiconductor synthesis. It is used in the application of light-emitting diodes and photovoltaic devices .

Molecular Structure Analysis

The molecular structure of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole is characterized by a benzothiadiazole ring with bromine atoms and dodecyloxy groups attached . The exact structure would require more specific data or a visual representation.科学研究应用

Solvent-Dependent Self-Assembly on Graphite Surface

- Scientific Field: Nanomaterials and Surface Science .

- Summary of Application: This compound has been used in the study of solvent-dependent self-assembly on a highly oriented graphite (HOPG) surface .

- Methods of Application: The self-assembly of this compound on a HOPG surface was investigated using scanning tunneling microscopy (STM). Three different solvents were used: 1-phenyloctane, 1-octanoic acid, and 1-octanol .

- Results or Outcomes: Two different patterns were obtained in 1-phenyloctane and 1-octanoic acid, suggesting that the self-assembly of this compound was solvent dependent. At the 1-phenyloctane/HOPG interface, a linear structure was revealed due to the intermolecular halogen bonding. When 1-octanoic acid and 1-octanol are used as the solvents, the coadsorption of solvent molecules resulting from the hydrogen bonding between the compound and solvent made an important contribution to the formation of a lamellar structure .

Monomer for Synthesis of Light-Emitting and Conducting Polymers

- Scientific Field: Organic Electronics .

- Summary of Application: This compound is used as a monomer for the synthesis of light-emitting and conducting polymers .

Regulation of Antibacterial Efficacy of Near-Infrared Photosensitizer

- Scientific Field: Biomedical Engineering .

- Summary of Application: This compound has been used in the development of treatment methods less prone to inducing drug resistance, such as antimicrobial photodynamic therapy (aPDT) .

- Methods of Application: A conjugated oligoelectrolyte, TTQAd, with a donor-acceptor-donor (D-A-D) backbone, was designed. It enables the generation of reactive oxygen species (ROS) under NIR light irradiation. Cationic adamantaneammonium groups on the side chains enable the host-guest interaction with curcubit 7uril (CB7) .

- Results or Outcomes: Due to the amphiphilic nature of TTQAd, it could spontaneously form nanoassemblies in aqueous solution. Upon CB7 treatment, the positive charge of the cationic adamantaneammonium group was largely shielded by CB7, leading to a further aggregation of the nanoassemblies and a reduced antibacterial efficacy of TTQAd. Subsequent treatment with competitor guests enables the release of TTQAd and restores its antibacterial effect .

Material Intermediate

- Scientific Field: Material Science .

- Summary of Application: This compound is used as a material intermediate .

Synthesis of Strong Electron-Deficient Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole)

- Scientific Field: Organic Chemistry .

- Summary of Application: This compound has been used in the efficient synthesis of strong electron-deficient benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), which can be considered as useful building blocks for the synthesis of DSSCs and OLEDs components .

- Methods of Application: The bromination of its parent heterocycle is reported. The conditions for the selective aromatic nucleophilic substitution of one bromine atom in this heterocyclic system by nitrogen nucleophiles are found, whereas thiols formed the bis-derivatives only .

- Results or Outcomes: Suzuki–Miyaura cross-coupling reactions were found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives of strong electron-deficient benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), and Stille coupling can be employed for the preparation of bis-arylated heterocycles .

Material Intermediate

安全和危害

属性

IUPAC Name |

4,7-dibromo-5,6-didodecoxy-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50Br2N2O2S/c1-3-5-7-9-11-13-15-17-19-21-23-35-29-25(31)27-28(34-37-33-27)26(32)30(29)36-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDXEQCMUYXONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCCCCCC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50Br2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744161 | |

| Record name | 4,7-Dibromo-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole | |

CAS RN |

1313876-00-4 | |

| Record name | 4,7-Dibromo-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

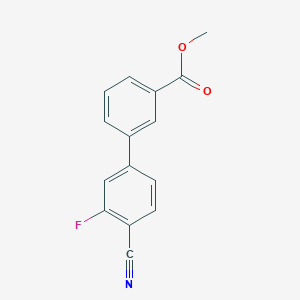

![Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B1427678.png)

![Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1427685.png)